Fmoc-beta-Hoglu(Otbu)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

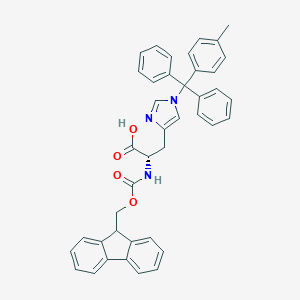

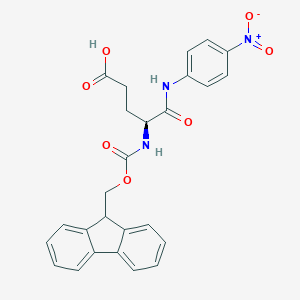

The synthesis pathway of Fmoc-beta-Hoglu(Otbu)-OH involves the protection of the carboxyl group of beta-homoglutamic acid, followed by the coupling of the Fmoc group and the OtBu group to the amino and carboxyl groups, respectively. The starting materials include beta-homoglutamic acid, Fmoc-Cl, OtBu-Cl, DMAP, DIC, DMF, DCM, and DIPEA.Molecular Structure Analysis

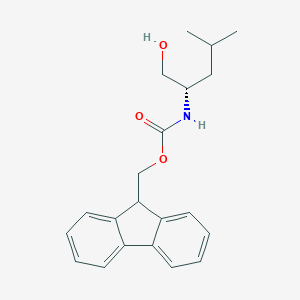

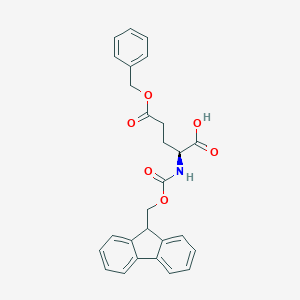

The molecular formula of Fmoc-beta-Hoglu(Otbu)-OH is C25H29NO6. Its molecular weight is 439.51 g/mole. The InChI Key is XPCDWOCHPTYDPV-INIZCTEOSA-N.Chemical Reactions Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a versatile reagent that can react with other molecules in a variety of ways. It can act as an acid, a base, or an electrophile, depending on the reaction conditions. Additionally, this compound can act as a catalyst in some reactions, allowing for faster and more efficient synthesis of other compounds.Physical And Chemical Properties Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its density is 1.214±0.06 g/cm3 . The melting point is 115-120 °C .科学的研究の応用

Controlled Aggregation Properties

Modified amino acids like Fmoc-beta-Hoglu(Otbu)-OH exhibit unique self-assembly and aggregation properties under different conditions (temperature, concentration, pH), enabling the design of novel nanoarchitectures. These structures could be potentially useful in material chemistry and biomedical fields, offering a facile route to innovative applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis (CZE)

The enantioseparation of N-Fmoc amino acids, including Fmoc-beta-Hoglu(Otbu)-OH, has been achieved using capillary zone electrophoresis with chiral selectors. This technique is crucial for resolving amino acid enantiomers, demonstrating its importance in analytical chemistry and quality control in peptide synthesis (Hong-li, 2005).

Synthesis of Nonnatural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral beta3- and alpha-amino acids from Fmoc-protected aspartic acid showcases the potential of Fmoc-beta-Hoglu(Otbu)-OH in generating novel amino acid derivatives. These nonnatural amino acids can be used in combinatorial synthesis, highlighting their application in drug discovery and peptide research (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Solid-Phase Synthesis of Peptides

Fmoc-beta-Hoglu(Otbu)-OH plays a critical role in the solid-phase synthesis of peptides, including complex molecules like bacitracin A. This methodology provides a general means to explore the mode of action of peptides and their potential against drug-resistant pathogens, underscoring its importance in therapeutic peptide synthesis (Lee, Griffin, & Nicas, 1996).

作用機序

The mechanism of action of Fmoc-beta-Hoglu(Otbu)-OH is related to its ability to react with other molecules in a variety of ways. This compound can act as an acid, a base, or an electrophile, depending on the reaction conditions. Additionally, this compound can act as a catalyst in some reactions, allowing for faster and more efficient synthesis of other compounds.

Safety and Hazards

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-Hoglu(Otbu)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。